2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of benzodioxane, a bicyclic organic compound containing a benzene ring fused with a dioxane ring.
Mechanism of Action
Target of Action
It has been reported to exhibit antibacterial activity againstB. subtilis and E. coli , suggesting that it may target bacterial cells.
Mode of Action
Given its antibacterial activity, it is likely that it interacts with bacterial cells, possibly disrupting essential cellular processes or structures, leading to bacterial growth inhibition .
Biochemical Pathways
Considering its antibacterial activity, it may interfere with bacterial metabolic pathways, protein synthesis, or cell wall synthesis, among other possibilities .
Result of Action
The compound has been reported to inhibit bacterial biofilm growth, with a reported 60.04% bacterial biofilm growth inhibition against B. subtilis and E. coli . This suggests that the compound’s action results in a significant reduction in bacterial growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antibacterial properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQTDUDHOUPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22310-84-5 | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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